Ristocetin

Overview

Description

Ristocetin is a glycopeptide antibiotic, obtained from Amycolatopsis lurida . It was previously used to treat staphylococcal infections but is no longer used clinically because it caused thrombocytopenia and platelet agglutination . Now, it is used solely to assay those functions in vitro in the diagnosis of conditions such as von Willebrand disease (vWD) and Bernard–Soulier syndrome .

Synthesis Analysis

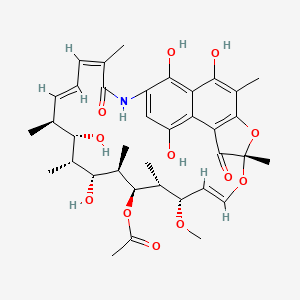

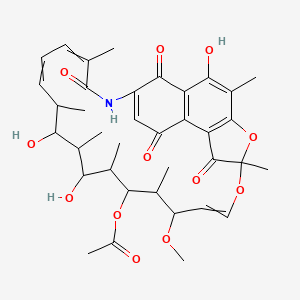

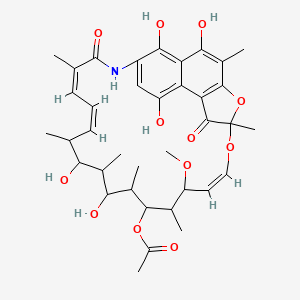

Ristocetin is a fermentation product of Nocardia lurida . The commercial preparation of this antibiotic, Spontin, is a mixture of two closely related components, designated ristocetin A (> 90%) and ristocetin B . They can be separated by paper strip electrophoresis and paper chromatography .Molecular Structure Analysis

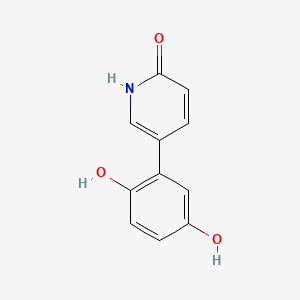

Ristocetin A and B contain amino and phenolic groups . Ristocetin A contains 4 moles of mannose and 2 moles each of glucose, D-arabinose, and rhamnose, while ristocetin B contains 1 mole of D-arabinose and 2 moles each of mannose, glucose, and rhamnose .Chemical Reactions Analysis

When ristocetin A and B are hydrolyzed with acid, the sugars and an amino fragment are split off and the activities against sensitive Gram-positive bacteria are increased up to 30-fold .Physical And Chemical Properties Analysis

Ristocetin compounds are amphoteric, can be isolated as free bases and crystallized as sulphates . They are soluble in acidic aqueous solutions, less soluble in neutral aqueous solutions, and generally insoluble in organic solvents . They are very stable in aqueous acidic solutions .Scientific Research Applications

Specific Scientific Field

This application falls under the field of Molecular Science .

Summary of the Application

Ristocetin has been used in research to study its effects on human platelet activation. It is known to interact with the von Willebrand factor (vWF), which plays a crucial role in platelet adhesion .

Methods of Application

In the study, researchers investigated the effects of a combination of Ristocetin and CXCL12 at low doses on human platelet activation. They found that simultaneous stimulation with Ristocetin and CXCL12 at subthreshold doses synergistically induced platelet aggregation .

Results or Outcomes

The study found that a monoclonal antibody against not CXCR7 but CXCR4 suppressed platelet aggregation induced by the combination of Ristocetin and CXCL12 at low doses .

Application in Hemostasis and Thrombosis Research

Specific Scientific Field

This application is in the field of Hemostasis, Thrombosis, and Vascular Biology .

Summary of the Application

Ristocetin has been used in research to study its effects on the binding of von Willebrand factor (vWF) to the platelet glycoprotein Ib-IX-V complex .

Methods of Application

In the study, researchers investigated the binding of soluble vWF to the GP Ib-IX-V complex under static conditions, which can be artificially induced by modulators such as Ristocetin .

Results or Outcomes

The study found that the shear-dependent interactions between vWF and GP Ibα closely correlate with Ristocetin- rather than botrocetin-dependent binding under static conditions .

Application in Antibiotic Research

Specific Scientific Field

This application is in the field of Microbiology and Pharmacology .

Summary of the Application

Ristocetin is known to have antibiotic properties. It is a mixture of Ristocetin A and Ristocetin B, which are specific against Gram-positive bacteria, including mycobacteria .

Methods of Application

The commercial preparation of this antibiotic is a mixture of Ristocetin A and Ristocetin B .

Results or Outcomes

Due to the toxic side effects of Ristocetin, which include thrombocytopenia and platelet agglutination, it is only used for laboratory diagnosis .

Application in Diagnosis of von Willebrand Disease

Specific Scientific Field

This application is in the field of Clinical Pathology .

Summary of the Application

Ristocetin is used to assay functions in vitro in the diagnosis of conditions such as von Willebrand disease (vWD) and Bernard–Soulier syndrome .

Methods of Application

The assay involves the use of Ristocetin to test the function of platelets in vitro .

Results or Outcomes

The results of the assay can help in the diagnosis of von Willebrand disease and Bernard–Soulier syndrome .

Application in Platelet Aggregation Research

Specific Scientific Field

This application is in the field of Molecular Science .

Summary of the Application

Ristocetin has been used in research to study its effects on human platelet aggregation. It is known to interact with the von Willebrand factor (vWF), which plays a crucial role in platelet adhesion .

Methods of Application

In the study, researchers investigated the effects of a combination of Ristocetin and CXCL12 at low doses on human platelet activation. They found that simultaneous stimulation with Ristocetin and CXCL12 at subthreshold doses synergistically induced platelet aggregation .

Results or Outcomes

The study found that a monoclonal antibody against not CXCR7 but CXCR4 suppressed platelet aggregation induced by the combination of Ristocetin and CXCL12 at low doses .

Application in Antibiotic Research

Specific Scientific Field

This application is in the field of Microbiology and Pharmacology .

Summary of the Application

Ristocetin is known to have antibiotic properties. It is a mixture of Ristocetin A and Ristocetin B, which are specific against Gram-positive bacteria, including mycobacteria .

Methods of Application

The commercial preparation of this antibiotic is a mixture of Ristocetin A and Ristocetin B .

Results or Outcomes

Due to the toxic side effects of Ristocetin, which include thrombocytopenia and platelet agglutination, it is only used for laboratory diagnosis .

Future Directions

Recent studies have investigated the effects of a combination of ristocetin and CXCL12 at low doses on human platelet activation . Simultaneous stimulation with ristocetin and CXCL12 at subthreshold doses synergistically induce platelet aggregation . This could open new avenues for understanding the role of ristocetin in platelet function and related disorders.

properties

IUPAC Name |

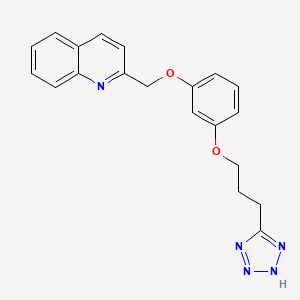

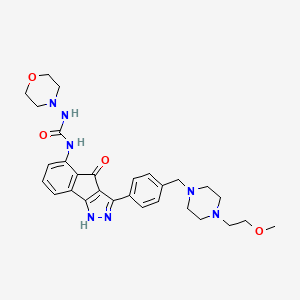

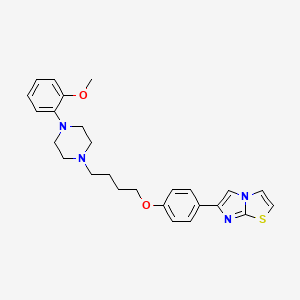

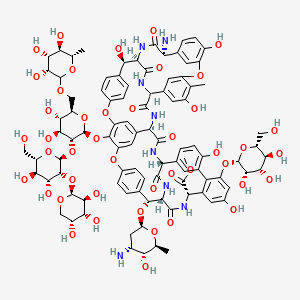

methyl (1S,2R,18R,19R,22R,34S,37R,40R,52S)-22-amino-2-[(2S,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C95H110N8O44/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126)/t31-,32-,44+,48+,54+,55-,56+,57+,59+,60+,61-,62+,63-,64+,65-,66-,67-,68+,69+,70+,71-,72+,73+,74-,75+,76-,77-,78+,79-,80+,82+,83+,91?,92-,93+,94-,95-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOPFFVAZTUEGW-FBMDODLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@H](C[C@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)CO)O)O)O[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O)OC1=CC=C(C=C1)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C95H110N8O44 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30894853 | |

| Record name | Ristocetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2067.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ristocetin | |

CAS RN |

1404-55-3 | |

| Record name | Ristocetin [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ristocetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ristocetin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.